molecular formula C24H26N2O4 B11631824 Ethyl 6,8-dimethyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 6,8-dimethyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11631824
M. Wt: 406.5 g/mol
InChI Key: OCEPPJKTYMGWHA-UHFFFAOYSA-N
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Description

Ethyl 6,8-dimethyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,8-dimethyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of Substituents: The 6,8-dimethyl and 4-{[4-(propoxycarbonyl)phenyl]amino} groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dimethyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 6,8-dimethyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 6,8-dimethyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.

    Modulating Receptors: Affecting receptor-mediated signaling pathways.

Comparison with Similar Compounds

Ethyl 6,8-dimethyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxides: Studied for their antimicrobial properties.

    Quinolone Antibiotics: Used in the treatment of bacterial infections.

The uniqueness of this compound lies in its specific substituents and their combined effects on its chemical and biological properties.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 6,8-dimethyl-4-(4-propoxycarbonylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C24H26N2O4/c1-5-11-30-23(27)17-7-9-18(10-8-17)26-22-19-13-15(3)12-16(4)21(19)25-14-20(22)24(28)29-6-2/h7-10,12-14H,5-6,11H2,1-4H3,(H,25,26)

InChI Key

OCEPPJKTYMGWHA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC

Origin of Product

United States

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